molecular formula C19H11FN4S B5419070 1-amino-3-(2-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile

1-amino-3-(2-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile

Cat. No. B5419070
M. Wt: 346.4 g/mol
InChI Key: ZIFDIILQRMIODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3-(2-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile (FPB) is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrido[2,1-b][1,3]benzothiazole family, which has been shown to have various biological activities.

Mechanism of Action

1-amino-3-(2-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile exerts its anti-tumor effects by inhibiting the activity of the STAT3 signaling pathway, which is known to promote tumor growth and survival. This pathway is activated in many types of cancer and is a potential target for cancer therapy. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells and tissues, indicating its potential as a safe and effective cancer therapy. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-amino-3-(2-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile in lab experiments is its potency against cancer cells, which allows for effective testing of anti-tumor agents. However, one limitation is the need for further studies to determine its pharmacokinetics and toxicity in vivo.

Future Directions

Future research on 1-amino-3-(2-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile could focus on its potential as a therapeutic agent for various types of cancer. Studies could also investigate its pharmacokinetics and toxicity in vivo, as well as its potential for combination therapy with other anti-cancer agents. Additionally, further research could explore the mechanisms underlying its anti-inflammatory and antioxidant effects, which could have implications for the treatment of other diseases.

Synthesis Methods

1-amino-3-(2-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile can be synthesized using a multi-step process that involves the reaction of 2-fluoroaniline with 2-cyanobenzothiazole, followed by the addition of a cyano group to the pyridine ring. This process has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

1-amino-3-(2-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy.

properties

IUPAC Name

1-amino-3-(2-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN4S/c20-14-6-2-1-5-11(14)17-12(9-21)18(23)24-15-7-3-4-8-16(15)25-19(24)13(17)10-22/h1-8,17H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFDIILQRMIODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(N3C4=CC=CC=C4SC3=C2C#N)N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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